

Unveiling the Photophysical Characteristics of 3,3'-Diethylthiatricarbocyanine Iodide (DTTCI): A Technical Guide

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Compound of Interest

Compound Name: 3,3'-Diethylthiatricarbocyanine
iodide

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This technical guide provides an in-depth analysis of the fluorescence quantum yield and lifetime of **3,3'-Diethylthiatricarbocyanine iodide (DTTCI)**, a near-infrared (NIR) cyanine dye. This document collates available photophysical data, details the experimental protocols for their measurement, and visualizes key experimental workflows, offering a comprehensive resource for researchers employing this fluorophore in their work.

Core Photophysical Properties of DTTCI and Related Cyanine Dyes

3,3'-Diethylthiatricarbocyanine iodide (DTTCI), also known as DTTC iodide or DiSC2(7), is a heptamethine cyanine dye characterized by its absorption and emission in the near-infrared spectrum. Its photophysical properties, particularly its fluorescence quantum yield and lifetime, are crucial for applications in biological imaging and as a reporter for molecular interactions.

While specific quantum yield data for DTTCI (CAS 3071-70-3) is not readily available in the surveyed literature, indicating it may be more photolabile than its shorter-chain counterparts, its fluorescence lifetime has been reported in methanol and dimethyl sulfoxide (DMSO)[1]. For comparative purposes, the quantum yield and lifetime of the related, shorter-chain cyanine

dyes, 3,3'-diethylthiadibocyanine iodide (DTDCI) and 3,3'-diethylthiacarbocyanine iodide (DTCI), are also presented.

Table 1: Photophysical Data of **3,3'-Diethylthiatricarbocyanine Iodide** (DTTCI)

Parameter	Value	Solvent
CAS Number	3071-70-3	-
Fluorescence Lifetime (τ)	1.07 ns	Methanol[1]
1.49 ns	DMSO[1]	
Absorption Maximum (λ_{abs})	765 nm	Not Specified[2]
763.25 nm	Isopropanol[3]	
Emission Maximum (λ_{em})	~800 nm	Ethanol

Table 2: Photophysical Data of Related Cyanine Dyes for Comparison

Compound	CAS Number	Parameter	Value	Solvent
3,3'-Diethylthiadibocyanine iodide (DTDCI)	514-73-8	Fluorescence Quantum Yield (Φ)	0.35	Ethanol
Fluorescence Lifetime (τ)	1.20 ns	Not Specified[4]		
3,3'-Diethylthiacarbocyanine iodide (DTCI)	905-97-5	Fluorescence Quantum Yield (Φ)	0.05	Ethanol
Photoisomerization Quantum Yield	~0.33 to 0.06	Toluene/DMSO mixtures[5]		

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The most common methods for these measurements are the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for lifetime.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Selection of a Suitable Standard:

- The standard should have a well-characterized quantum yield.
- Its absorption and emission spectra should overlap with those of the test sample.
- For DTTCl, a standard that absorbs and emits in the near-infrared region is required.

2. Preparation of Solutions:

- Prepare stock solutions of both the DTTCl sample and the reference standard in a spectroscopic grade solvent.
- From the stock solutions, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3. Absorbance and Fluorescence Measurements:

- Measure the absorbance of each solution using a UV-Vis spectrophotometer.
- Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

4. Data Analysis:

- Integrate the area under the fluorescence emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the DTTCl sample and the standard.
- The quantum yield of the DTTCl sample (Φ_X) is calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (n_{ST}^2 / n_X^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- n_X and n_{ST} are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (Time-Related Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical reconstruction of the fluorescence decay profile.

1. Instrumentation Setup:

- A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
- A sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).
- Timing electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

2. Data Acquisition:

- The sample is excited by the pulsed light source.

- The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
- A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay curve.

3. Data Analysis:

- The instrument response function (IRF) is measured using a scattering solution.
- The measured fluorescence decay is deconvoluted from the IRF.
- The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

$$I(t) = I_0 * \exp(-t/\tau)$$

Where:

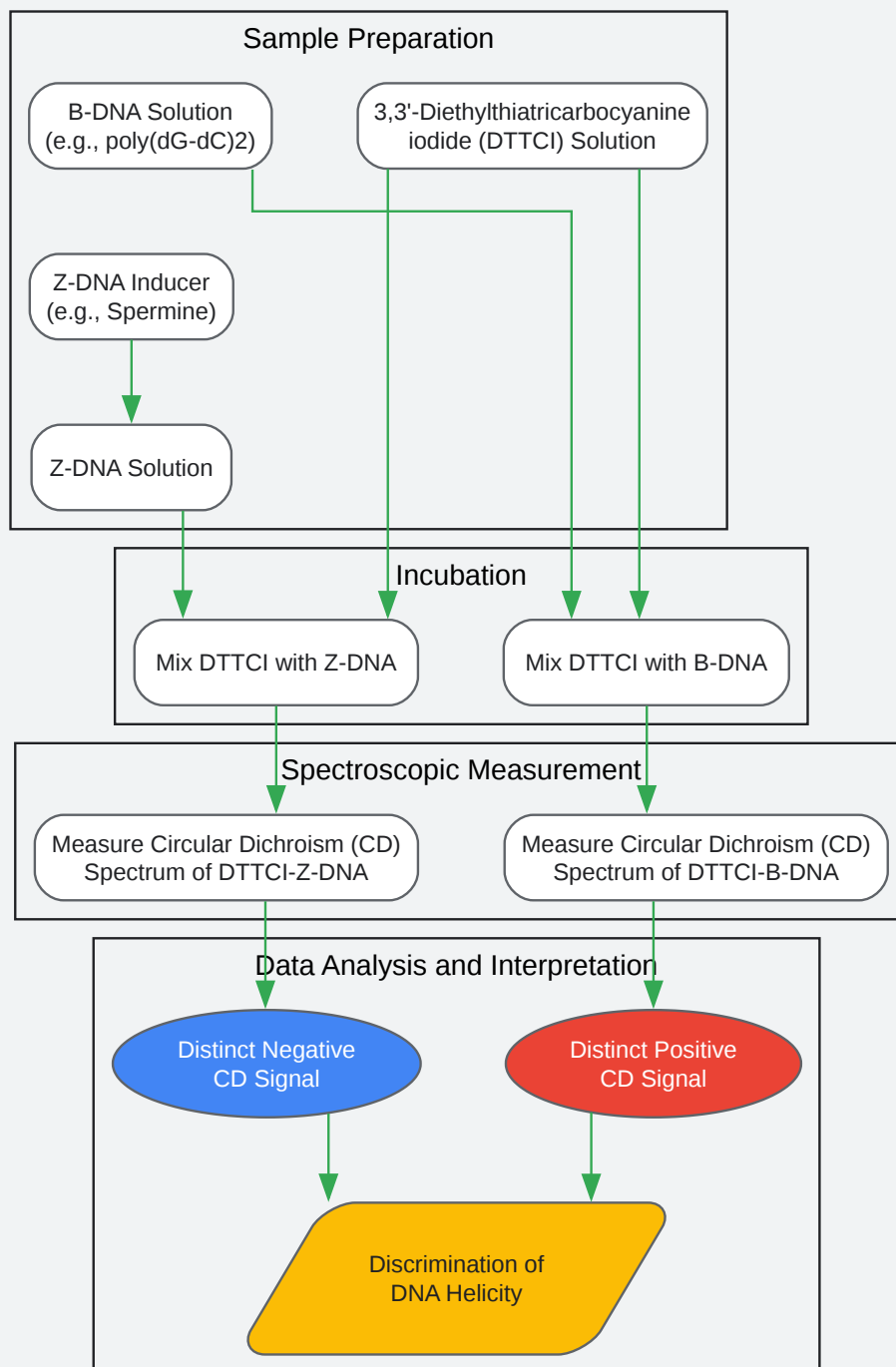
- I_0 is the intensity at time zero.
- τ is the fluorescence lifetime.

Visualized Workflows and Relationships

DTTCI as a Chiroptical Reporter for DNA Helicity

DTTCI has been demonstrated to be a sensitive probe for DNA structure, where its binding to different DNA conformations results in distinct circular dichroism (CD) signals. The following diagram illustrates the experimental workflow for using DTTCI to differentiate between B-DNA and Z-DNA.

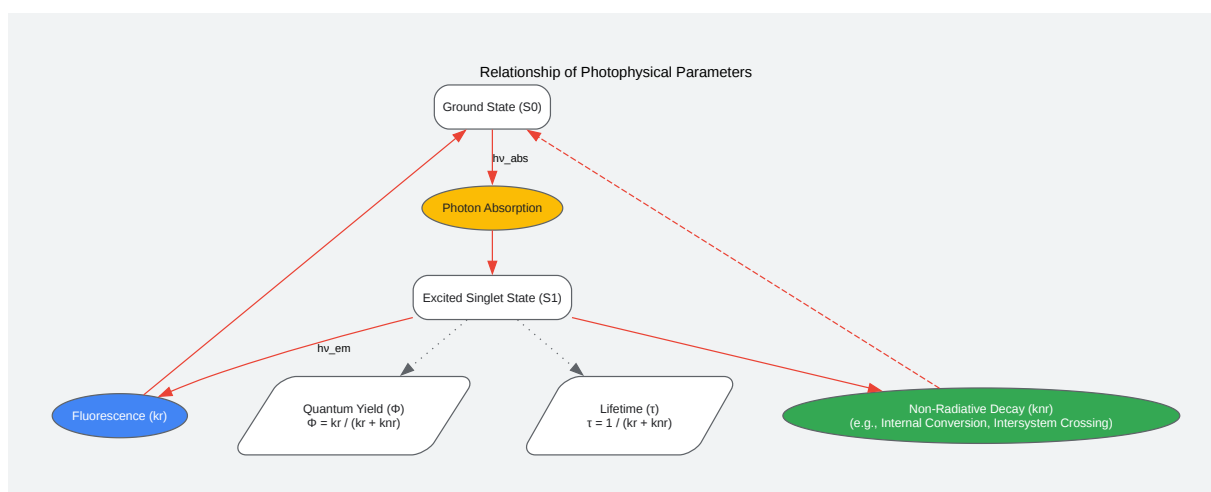
Experimental Workflow: DTTCl for DNA Helicity Sensing

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Caption: DTTCl for DNA helicity sensing.

Logical Relationship of Photophysical Parameters

The fluorescence quantum yield and lifetime are intrinsically linked through the radiative and non-radiative decay rates of the excited state. This relationship is fundamental to understanding the photophysical behavior of a fluorophore.



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Caption: Relationship of photophysical parameters.

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